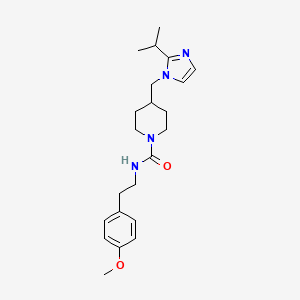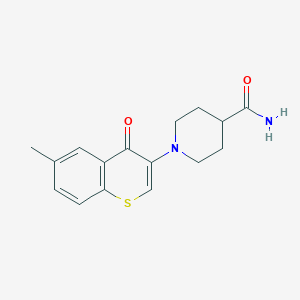![molecular formula C16H18F3N3O4 B2672939 3,4-dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate CAS No. 320423-06-1](/img/structure/B2672939.png)
3,4-dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a pyrazole carboxamide derivative . Pyrazole carboxamides represent an important class of fungicides in agrochemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. A series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds were prepared from ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate as starting materials .Scientific Research Applications
Synthesis and Biological Evaluation
A significant area of application for such compounds involves the synthesis of novel molecules with potential for anti-inflammatory, antimicrobial, and antioxidant properties. Bandgar et al. (2009) explored the synthesis of a novel series of pyrazole chalcones, demonstrating promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities. This study highlights the potential of compounds structurally related to 3,4-dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate in drug discovery and development processes (Bandgar et al., 2009).
Nanoparticle Carrier Systems
Another application is found in the development of nanoparticle carrier systems for agricultural purposes. Campos et al. (2015) investigated solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides, showcasing the potential for sustained release profiles and decreased environmental toxicity. Such research indicates the utility of carbamate compounds in formulating more efficient and environmentally friendly agricultural chemicals (Campos et al., 2015).
Herbicidal Activity
Research on carbamates also extends to the field of agriculture, with studies exploring their herbicidal activity. Lee et al. (1989) synthesized carbamate compounds and evaluated their phytotoxic effects on various seed germination and seedling growth, indicating the potential of such compounds in developing new herbicides with selective toxicity profiles (Lee et al., 1989).
Molecular Synthesis and Analysis
On the molecular level, studies such as those conducted by Prabhuswamy et al. (2016) focus on the synthesis of compounds with specific structures, like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, and their crystal structure analysis. This work contributes to our understanding of molecular interactions and the potential for designing compounds with desired physical and chemical properties (Prabhuswamy et al., 2016).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4/c1-22-9-11(14(21-22)16(17,18)19)20-15(23)26-7-6-10-4-5-12(24-2)13(8-10)25-3/h4-5,8-9H,6-7H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSPATLMXOCRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)NC(=O)OCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 6-{[(tert-butoxy)carbonyl]oxy}cyclohex-1-ene-1-carboxylate](/img/structure/B2672857.png)
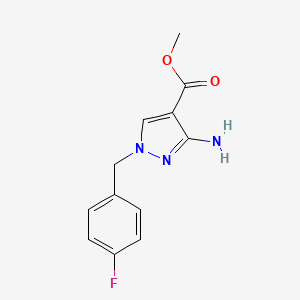
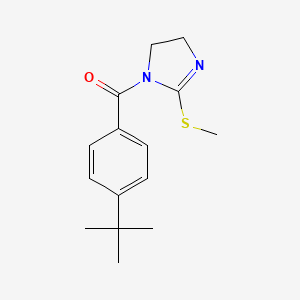
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide](/img/structure/B2672861.png)
![N-(furan-2-ylmethyl)-2-(3-(2-(4-methoxyphenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2672864.png)


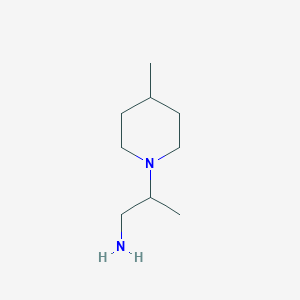

![1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2672874.png)
